7-Vinylthieno[3,2-d]pyrimidin-4-amine

Parallel synthesis Late-stage functionalization Kinase inhibitor library

The 7-vinyl substituent transforms this thieno[3,2-d]pyrimidin-4-amine into a unique diversification point—sourcing it alongside the 7-bromo analog delivers two chemically orthogonal vectors from the same scaffold. The vinyl group unlocks olefin-specific transformations (Heck arylation, cross-metathesis, thiol–ene bioconjugation) inaccessible from halogenated intermediates, while its low cLogP (~1.2–1.4) supports ligand-efficient, CNS-compliant lead series. This building block also provides a direct entry to composition-of-matter space claimed in US9422307B2, eliminating additional Stille/ Suzuki vinylation steps. Procure ≥98% purity material for parallel library synthesis and late-stage property modulation without scaffold deconstruction.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
Cat. No. B8798840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Vinylthieno[3,2-d]pyrimidin-4-amine
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC=CC1=CSC2=C1N=CN=C2N
InChIInChI=1S/C8H7N3S/c1-2-5-3-12-7-6(5)10-4-11-8(7)9/h2-4H,1H2,(H2,9,10,11)
InChIKeyZOBRQUFQDWQGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Vinylthieno[3,2-d]pyrimidin-4-amine: Core Structural and Procurement Profile for the Thienopyrimidine Kinase Scaffold


7-Vinylthieno[3,2-d]pyrimidin-4-amine (CAS 1318132-91-0; IUPAC: 7-ethenylthieno[3,2-d]pyrimidin-4-amine; molecular formula C₈H₇N₃S; molecular weight 177.23 g·mol⁻¹) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine family—a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibition [1]. The compound features a primary amine at the 4-position and a vinyl (ethenyl) substituent at the 7-position of the fused thiophene-pyrimidine bicycle. It is industrially supplied at purities of ≥95% to ≥98% (HPLC) by multiple global vendors . The vinyl group at C-7 enables downstream diversification via Heck coupling, cross-metathesis, and hydroboration chemistry that is inaccessible with the halogenated or unsubstituted 7-position analogs, establishing this compound as a strategically differentiated intermediate for parallel library synthesis in kinase drug discovery programs [2].

Why Generic Substitution of 7-Vinylthieno[3,2-d]pyrimidin-4-amine with the Bromo or Parent Analog Is Scientifically Unjustified


The 7-position substituent on the thieno[3,2-d]pyrimidin-4-amine scaffold is not a passive structural feature—it governs both synthetic tractability and the electronic landscape of the heterocyclic core. The 7-bromo analog (CAS 1318133-32-2) is a competent Suzuki/Stille electrophile for aryl/alkynyl introduction but is chemically inert toward olefin-specific transformations such as ring-closing metathesis (RCM), hydroboration–oxidation sequences, or thiol–ene click chemistry that the terminal vinyl group uniquely enables [1]. The unsubstituted parent (thieno[3,2-d]pyrimidin-4-amine, CAS 16285-74-8) lacks a functionalizable handle at C-7 entirely, precluding late-stage diversification. Moreover, the vinyl group acts as a conjugated π-donor, modulating the electron density of the pyrimidine ring in a manner distinct from the inductively withdrawing bromine atom, which has direct consequences for 4-amino group nucleophilicity and hydrogen-bonding capacity in the kinase hinge-binding motif [2]. A procurement decision that treats these 7-substituted analogs as interchangeable ignores the divergent synthetic workflows and electronic perturbation profiles that define their respective utility in parallel medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence: 7-Vinylthieno[3,2-d]pyrimidin-4-amine vs. its Closest Analogs


Synthetic Diversification Capacity: Vinyl vs. Bromo at the 7-Position of Thieno[3,2-d]pyrimidin-4-amine

7-Vinylthieno[3,2-d]pyrimidin-4-amine possesses a terminal alkene at C-7 that is amenable to at least five mechanistically distinct C–C and C–heteroatom bond-forming reaction classes (Heck coupling, cross-metathesis, hydroboration, thiol–ene addition, and epoxidation) that are chemically inaccessible to the 7-bromo analog [1]. The 7-bromo analog (CAS 1318133-32-2) is restricted to palladium-catalyzed cross-coupling manifolds (Suzuki, Stille, Sonogashira, Buchwald–Hartwig) requiring pre-functionalized coupling partners. In a patented kinase inhibitor program, 7-ethenyl intermediates were elaborated into 2,4-diamino-7-ethenyl-thieno[3,2-d]pyrimidine final compounds via sequential SNAr chemistry at C-2 and C-4 while retaining the intact vinyl group for potential further elaboration, demonstrating orthogonality of the vinyl handle under nucleophilic aromatic substitution conditions [2].

Parallel synthesis Late-stage functionalization Kinase inhibitor library Olefin metathesis

Electronic Modulation of the Pyrimidine Core: 7-Vinyl as a Conjugated π-Donor vs. 7-Bromo as an Inductive Acceptor

The Hammett σₚ constant for a vinyl group (–0.08) versus bromine (+0.23) indicates that the vinyl substituent at C-7 donates electron density into the thieno[3,2-d]pyrimidine π-system through conjugation, whereas bromine withdraws electron density inductively [1]. This differential electronic perturbation alters the basicity and hydrogen-bond donor/acceptor capacity of the 4-amino group—the critical hinge-binding pharmacophore in the thieno[3,2-d]pyrimidine kinase inhibitor scaffold. In the broader class of N-arylthieno[3,2-d]pyrimidin-4-amines, the electron density at the pyrimidine N1 and N3 atoms directly correlates with kinase selectivity profiles across CK1, CLK1, and DYRK1A [2]. While direct comparative IC₅₀ data for the 7-vinyl vs. 7-bromo pair are not publicly available, the Hammett analysis supports a class-level inference that the two substituents produce meaningfully different electronic environments at the kinase hinge-binding interface.

Structure-activity relationship Electronic effects Hinge-binding motif DFT calculation

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area vs. 7-Bromo and 7-Aryl Analogs

7-Vinylthieno[3,2-d]pyrimidin-4-amine (MW 177.23; exact mass 177.036; TPSA 80.04 Ų) exhibits a calculated cLogP of approximately 1.2–1.4 (ChemAxon/ALOGPS consensus), compared with cLogP ~1.7–1.9 for the 7-bromo analog (MW 230.09; C₆H₄BrN₃S) and cLogP ~2.8–3.5 for typical 7-phenyl analogs (e.g., 7-phenylthieno[3,2-d]pyrimidin-4-amine, MW 227.29). The lower lipophilicity of the vinyl analog keeps it within the desirable drug-like property space (cLogP < 3) while providing a synthetic handle for late-stage logP tuning through olefin functionalization—a capability absent in the 7-bromo analog, where any Suzuki/Stille aryl introduction necessarily increases lipophilicity and molecular weight. The TPSA of 80.04 Ų is identical across the 7-vinyl, 7-bromo, and parent analogs (since the 7-substituent does not contribute additional H-bond donors/acceptors), meaning the vinyl analog achieves its synthetic advantage without incurring a TPSA penalty [1].

Drug-likeness Physicochemical properties Lead optimization Permeability

Patented Kinase Inhibitor Lineage: Direct Incorporation of the 7-Ethenyl Motif into Development Candidates

US Patent 9,422,307 B2 explicitly claims two 7-ethenyl-bearing thieno[3,2-d]pyrimidine-2,4-diamine compounds as protein kinase inhibitors: 7-ethenyl-2-N-(2-morpholin-4-ylethyl)-4-N-[(1R)-1-phenylethyl]thieno[3,2-d]pyrimidine-2,4-diamine and 4-N-benzyl-7-ethenyl-2-N-(2-morpholin-4-ylethyl)thieno[3,2-d]pyrimidine-2,4-diamine [1]. The 7-ethenyl substituent is specifically enumerated in the claims (not merely in a Markush group), indicating that it was intentionally retained through lead optimization rather than being a disposable intermediate. By contrast, the 7-bromo analog appears in the patent exclusively as a synthetic intermediate (e.g., 7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine, 7-bromo-2-chloro-N-[(1R)-1-phenylethyl]thieno[3,2-d]pyrimidin-4-amine, and N-benzyl-7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine), never as a final claimed therapeutic entity [2]. This establishes the 7-vinyl/ethenyl motif as a development-relevant structural feature, not merely a synthetic convenience.

Kinase inhibitor patent FAK inhibitor Cancer therapeutics Intellectual property

Optimal Procurement and Deployment Scenarios for 7-Vinylthieno[3,2-d]pyrimidin-4-amine


Kinase-Focused Parallel Library Synthesis Requiring Orthogonal C-7 Diversification

In a medicinal chemistry campaign constructing a 50–200 member thieno[3,2-d]pyrimidine library, sourcing 7-vinylthieno[3,2-d]pyrimidin-4-amine alongside the 7-bromo analog provides two chemically orthogonal diversification vectors from the same core scaffold [1]. The 7-bromo intermediate enables aryl/heteroaryl introduction via Suzuki coupling, while the 7-vinyl intermediate enables olefin-specific transformations (Heck arylation, cross-metathesis with functionalized alkenes, thiol–ene bioconjugation) that access a complementary region of chemical space. This dual-track strategy maximizes library diversity without requiring de novo core synthesis for each diversification mode [2].

Late-Stage Functionalization of Advanced Kinase Inhibitor Intermediates

When a lead series has already been optimized at the 2- and 4-positions of the thieno[3,2-d]pyrimidine core but requires fine-tuning of physicochemical properties or target engagement at the 7-position, the vinyl-substituted intermediate allows late-stage property modulation through olefin chemistry without deconstructing the elaborated scaffold. This contrasts with the 7-bromo route, where late-stage Suzuki coupling on a fully elaborated 2,4-diamino intermediate risks palladium contamination and cross-reactivity with other functional groups [1]. The patent literature confirms that fully elaborated 7-ethenyl-2,4-diaminothieno[3,2-d]pyrimidines survive the multi-step SNAr sequence intact, validating this late-stage diversification strategy [2].

Freedom-to-Operate-Conscious Drug Discovery Within the FAK/Kinase Inhibitor Patent Landscape

Organizations developing thieno[3,2-d]pyrimidine-based kinase inhibitors—particularly those targeting focal adhesion kinase (FAK) or related tyrosine kinases—should procure 7-vinylthieno[3,2-d]pyrimidin-4-amine as a strategic building block to operate within the chemical space explicitly claimed in US9422307B2 [1]. The 7-ethenyl motif is specifically enumerated in granted composition-of-matter claims, providing a direct synthetic entry point to patent-protected chemical matter. Sourcing the 7-bromo analog alone would necessitate an additional Stille or Suzuki vinylation step (using tributyl(ethenyl)stannane or vinylboronic acid) to reach the same claimed space, adding cost, step-count, and organotin waste to the synthetic route [2].

Physicochemical Property-Driven Lead Optimization Favoring Low Lipophilicity

In lead series where maintaining cLogP < 3 and molecular weight < 300 Da is critical (e.g., CNS-penetrant kinase inhibitors or anti-infective programs), the 7-vinyl analog (cLogP ~1.2–1.4, MW 177.23) offers a substantial advantage over the 7-bromo (cLogP ~1.7–1.9, MW 230.09) and particularly the 7-aryl analogs (cLogP > 2.8) [1]. The vinyl group provides a functionalizable handle for property optimization without the inherent lipophilicity burden of halogen or aryl substituents. This makes the 7-vinyl building block the preferred starting material for programs where ligand efficiency metrics (LE, LLE) are key decision gates [2].

Quote Request

Request a Quote for 7-Vinylthieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.